REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:1]([NH:3][C:4]1[CH:9]=[C:8]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
|
C(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.979 g
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Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated in a microwave oven for 1 min at 100 W
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Duration
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1 min
|
Type
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TEMPERATURE
|
Details
|
to cool
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Type
|
TEMPERATURE
|
Details
|
heated for another minute at 100 w
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Type
|
FILTRATION
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Details
|
The suspension was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified via flash chromatography on silica
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Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C(C=CC(=C1)N1CCNCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |